molecular formula C19H22N2O6 B6589451 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate CAS No. 2055988-81-1

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate

Cat. No.: B6589451
CAS No.: 2055988-81-1
M. Wt: 374.4 g/mol
InChI Key: MCOHKSHKPMCZSB-UHFFFAOYSA-N
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Description

1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate is a complex organic compound with a molecular formula of C18H20N2O6. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the desired functional groups. The tert-butyl group is often introduced using tert-butyl chloride in the presence of a base such as triethylamine. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety can be introduced through a series of reactions involving phthalic anhydride and other intermediates.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate may be used to study enzyme inhibition and protein interactions.

Industry: In industry, it can be used in the production of advanced materials and chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism by which 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) pyrrolidine-1,2-dicarboxylate: This compound is structurally similar but contains a pyrrolidine ring instead of a piperidine ring.

  • tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate: This compound has a different functional group arrangement but shares the tert-butyl and 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moieties.

Uniqueness: . Its structural complexity and versatility make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

2055988-81-1

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) piperidine-1,2-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-11-7-6-10-14(20)17(24)27-21-15(22)12-8-4-5-9-13(12)16(21)23/h4-5,8-9,14H,6-7,10-11H2,1-3H3

InChI Key

MCOHKSHKPMCZSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Purity

95

Origin of Product

United States

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